molecular formula C11H13BrN4O B1468101 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1285355-64-7

{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1468101
CAS No.: 1285355-64-7
M. Wt: 297.15 g/mol
InChI Key: AXNSTOAOSXSOIS-UHFFFAOYSA-N
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Description

{1-[(5-Bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a high-purity chemical compound intended for research and development purposes in a laboratory setting. This molecule features a 1,2,3-triazole ring linked to a 5-bromo-2-methoxyphenyl group and a methanamine functional group. The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing this structure have been investigated for a wide range of biological activities, including potential as anti-inflammatory agents and anticancer agents . The bromine and methoxy substituents on the phenyl ring are common structural motifs used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity in drug discovery projects . This combination of features makes this compound a valuable building block for researchers in pharmaceutical chemistry, particularly for the synthesis and exploration of new bioactive molecules or as a precursor for further chemical derivatization. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSTOAOSXSOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to act as antifungal, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrN5O
  • Molecular Weight : 300.18 g/mol
  • IUPAC Name : 1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-ylmethanamine

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells . The presence of the triazole ring is crucial for this activity, as it enhances the interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell LineIC50 (μM)Mechanism
Compound AA54949.85Induces apoptosis
Compound BMCF726.00Inhibits cell proliferation
Compound CHeLa23.30Cell cycle arrest

Antifungal Activity

Triazoles are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound this compound may exhibit similar antifungal properties based on its structural analogs. For example, compounds with similar triazole structures have shown efficacy against various fungal strains at low micromolar concentrations.

The mechanism by which triazole compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell growth and replication.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancerous cells.
  • Disruption of Cellular Signaling Pathways : Triazoles can interfere with pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that a series of triazole derivatives exhibited potent antitumor activity against various cancer cell lines, including breast and lung cancers . The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer efficacy.
  • Antifungal Screening : In another research effort, a library of triazole compounds was screened against Candida albicans and Aspergillus fumigatus. The results indicated that specific structural modifications significantly improved antifungal potency .

Scientific Research Applications

Medicinal Chemistry

Triazoles are recognized for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound under consideration has been investigated for its potential as:

  • Anticancer Agent : Preliminary studies suggest that derivatives of triazole exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Activity : The presence of the bromine atom and methoxy group enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antibiotics or antifungal agents.

Agriculture

The compound has potential applications in agriculture as a pesticide or herbicide. Triazole derivatives are known to inhibit key enzymes in plant pathogens. Research has shown that compounds with similar structures can effectively control fungal diseases in crops such as wheat and rice.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties:

  • Polymer Chemistry : The compound can act as a cross-linking agent in polymer formulations, enhancing mechanical strength and thermal stability.
  • Nanotechnology : Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials used in sensors and catalysis.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved EffectsReferences
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against bacterial and fungal strains
AgriculturePesticide/HerbicideControls fungal diseases in crops
Material SciencePolymer Cross-linkingEnhances mechanical strength
NanomaterialsForms stable complexes with metal ions

Case Study 1: Anticancer Properties

A study published in 2023 examined the effects of triazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability by promoting apoptotic pathways.

Case Study 2: Agricultural Application

Research conducted on the efficacy of triazole derivatives as fungicides revealed that this compound demonstrated effective control over Fusarium species affecting wheat crops, leading to improved yield and quality.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Features Potential Implications References
Target Compound : {1-[(5-Bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine - 5-Bromo-2-methoxyphenyl
- Methanamine at C4
- High molecular weight (Br)
- Halogen bonding (Br)
- Electron-donating (OCH₃)
- Enhanced lipophilicity
- Potential for halogen-mediated interactions
N/A
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyloxazolinyl)methyl]triazol-4-yl)methanamine - Oxazoline ring
- Benzyl groups
- Polar oxazoline moiety
- Increased hydrogen bonding capacity
- Higher solubility in polar solvents
- Possible CNS activity due to benzyl groups
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine - 4-Methylphenyl - Compact substituent
- Electron-neutral (CH₃)
- Lower steric hindrance
- Reduced intermolecular interactions
1-{1-(2,5-Difluorophenyl)methyltriazol-4-yl}methanamine hydrochloride - 2,5-Difluorophenyl
- Hydrochloride salt
- Electronegative F atoms
- Ionic form
- Improved bioavailability
- Stronger dipole interactions
5-[2-(3-Bromophenyl)benzoxazol-5-yl]-4-(4-methylphenyl)triazolethione - Benzoxazole fused ring
- Bromophenyl
- Thione
- Rigid planar structure
- Sulfur participation in conjugation
- Enhanced π-π stacking
- Potential antimicrobial activity

Electronic and Steric Effects

  • Bromo vs. However, fluorine’s electronegativity may improve metabolic stability .
  • Methoxy vs. Methyl Groups : The methoxy group (electron-donating) in the target compound could increase electron density on the phenyl ring, affecting binding to electron-deficient biological targets compared to methyl-substituted analogs .
  • Oxazoline vs.

Preparation Methods

Synthesis of the 5-Bromo-2-methoxybenzyl Azide Intermediate

Based on the work reported in recent literature, the synthesis begins with 4-bromo-2-methoxyphenol, which undergoes Mitsunobu reaction with a suitable alcohol derivative to introduce the benzyl moiety. This is followed by reduction and tosylation steps to prepare a tosylate intermediate, which is then converted into the azide derivative by nucleophilic substitution with sodium azide.

Step Reaction Reagents/Conditions Yield (%) Notes
A Mitsunobu reaction 4-bromo-2-methoxyphenol, PPh3, DIAD, dry THF, 0°C to RT, 3 h 86 Introduces chiral center
B Reduction DIBAL-H, dry DCM, 0°C to RT, 3 h 90 Converts ester to alcohol
C Tosylation TsCl, Et3N, dry solvent 95 Converts alcohol to tosylate
D Azide substitution NaN3, DMF or suitable solvent 78 Forms azide intermediate

This sequence ensures high overall yields and functional group compatibility.

Construction of the 1,2,3-Triazole Ring via Click Chemistry

The azide intermediate undergoes 1,3-dipolar cycloaddition with an alkyne derivative in the presence of copper(I) iodide and a base such as Hunig’s base. The reaction is typically carried out in aqueous or mixed solvents at mild temperatures.

Step Reaction Reagents/Conditions Yield (%) Notes
E Cu(I)-catalyzed azide-alkyne cycloaddition Azide intermediate, alkyne derivative, CuI, Hunig’s base, aqueous medium, RT 76-82 Produces 1,2,3-triazole ring

The resulting triazole product is isolated as a colorless solid with well-characterized NMR and mass spectrometry data confirming structure.

Representative Example from Literature

A representative synthetic route for a closely related compound, 1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole, is described as follows:

  • The azide derivative of 5-bromo-2-methoxybenzyl is prepared as above.
  • The azide undergoes Cu(I)-catalyzed cycloaddition with an alkyne derivative.
  • The product is purified by flash chromatography.

The 1H NMR spectrum shows characteristic singlets for the triazole proton and aromatic protons, with methoxy and methylene protons appearing at expected chemical shifts. High-resolution mass spectrometry confirms the molecular ion peak consistent with the target compound.

Additional Synthetic Insights from Related Triazole Compounds

Several studies on 3-bromo-1-substituted-1,2,4-triazoles provide useful methodological insights that could be adapted for 1,2,3-triazole analogs:

Yield Reaction Conditions Notes
72.6% CuI, Cs2CO3, DMSO, 100°C, 36 h, inert atmosphere Cross-coupling with aryl iodides
34% CuI, K3PO4, DMF, 110°C, 48 h Use of diamine ligands
20% N-ethyl-N,N-diisopropylamine, KI, acetonitrile, reflux, 2 h Alkylation reactions

These conditions highlight the importance of copper catalysis, base choice, solvent, temperature, and inert atmosphere for efficient triazole synthesis and substitution.

Summary Table of Key Preparation Parameters

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Mitsunobu reaction PPh3, DIAD Dry THF 0°C to RT 3 h 86 Chiral center introduction
Reduction DIBAL-H Dry DCM 0°C to RT 3 h 90 Converts ester to alcohol
Tosylation TsCl, Et3N Dry solvent RT - 95 Activates alcohol for substitution
Azide substitution NaN3 DMF RT - 78 Nucleophilic substitution
Click cycloaddition CuI, Hunig’s base Aqueous RT - 76-82 Triazole ring formation

Q & A

Q. What are the common synthetic routes for preparing {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine?

Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry), leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves:

Azide intermediate preparation : React 5-bromo-2-methoxybenzyl bromide with sodium azide in DMF at 60°C for 12 hours.

Alkyne functionalization : Attach a propargyl group to methanamine using propargyl bromide in the presence of a base (e.g., K₂CO₃).

Cycloaddition : Combine the azide and alkyne derivatives with CuSO₄·5H₂O and sodium ascorbate in a 1:1 THF/H₂O mixture at room temperature for 24 hours .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key Reference
CuAAC (THF/H₂O)85–92>98%
Microwave-assisted CuAAC90–95>99%

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal growth : Use slow evaporation of a saturated DCM/hexane solution.

Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically. Typical R1 values for this compound are <0.05 .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupP 1̄
Unit cell (Å)a=8.21, b=10.34, c=12.55
Z2
R1 (I>2σ(I))0.042

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific toxicity data are limited, general precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates.
  • Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer: SAR studies focus on modifying:

Bromine substituent : Replace with Cl, F, or CF₃ to alter electronic effects and binding affinity.

Methoxy group : Substitute with ethoxy or hydroxyl groups to modulate hydrogen bonding.

Triazole ring : Introduce methyl or aryl substituents to enhance steric interactions.

Example assay : Test derivatives against G protein-coupled receptors (GPCRs) using cAMP accumulation assays in HEK293 cells .

Q. Table 3: SAR Data for Select Derivatives

Derivative (R-group)GPCR IC₅₀ (nM)Solubility (µg/mL)
-Br (parent)12.3 ± 1.245
-CF₃8.7 ± 0.928
-OH23.4 ± 2.1120

Q. How should researchers address contradictions in crystallographic data refinement?

Methodological Answer: Common issues and solutions:

  • Disordered atoms : Apply ISOR and DELU restraints in SHELXL to stabilize thermal parameters.
  • Twinning : Use the TWIN command with a BASF parameter to model twinning ratios.
  • Residual density : Check for solvent molecules or counterions missed during initial refinement .

Q. What computational methods predict this compound’s binding mode in biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina to dock the compound into GPCR homology models (e.g., β2-adrenergic receptor).

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Free-energy calculations : Apply MM-GBSA to estimate binding affinities .

Q. Table 4: Computational Results

MethodΔG (kcal/mol)Key Interaction Residues
Docking (Vina)-9.2Asp113, Tyr316
MM-GBSA-10.4Ser319, Phe193

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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